molecular formula C6H10N2O B1427641 N-Methyl-1-(5-methylisoxazol-4-yl)methanamine CAS No. 1248913-16-7

N-Methyl-1-(5-methylisoxazol-4-yl)methanamine

Cat. No.: B1427641
CAS No.: 1248913-16-7
M. Wt: 126.16 g/mol
InChI Key: LNIXMZWMEXUTEL-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-methylisoxazol-4-yl)methanamine is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-Methyl-1-(5-methylisoxazol-4-yl)methanamine is a compound characterized by its unique isoxazole structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its immunomodulatory, neuropharmacological, and anticancer properties based on diverse research findings.

  • Molecular Formula : C6H10N2O
  • Molecular Weight : 126.16 g/mol
  • Structure : The compound features a methanamine backbone with a methyl group and a 5-methylisoxazole moiety.

1. Immunomodulatory Effects

Research indicates that isoxazole derivatives, including this compound, exhibit significant immunomodulatory properties. These compounds have been evaluated for their ability to modulate immune responses in vitro using immune cell cultures. Key findings include:

  • Inhibition of Lymphocyte Proliferation : The compound demonstrated the ability to inhibit phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes and lipopolysaccharide-induced proliferation of mouse splenocytes .
  • Cytokine Modulation : It was observed that certain derivatives could suppress tumor necrosis factor α (TNF-α) production in human whole blood cultures, indicating potential applications in treating autoimmune diseases .

2. Neuropharmacological Activity

This compound has been studied for its effects on neurotransmitter systems, particularly concerning mood regulation and cognitive function. Preliminary studies suggest:

  • Potential in Treating Neurological Disorders : The compound may influence pathways associated with mood regulation, making it a candidate for further exploration in neuropharmacology.
  • Mechanisms of Action : While specific mechanisms remain under investigation, the compound's interaction with acetylcholine receptors has been noted, which could enhance cognitive functions .

3. Anticancer Properties

The biological activity of this compound extends to anticancer effects:

  • Inhibition of Tumor Cell Growth : Studies have shown that related isoxazole compounds can inhibit the growth of various tumor cell lines, suggesting potential for therapeutic applications against cancer .
  • Mechanisms of Action : The anticancer activity may be linked to the elicitation of apoptosis pathways and modulation of signaling proteins involved in cell proliferation .

Case Studies

Several case studies highlight the biological activity of this compound and related compounds:

StudyFindingsImplications
Inhibition of lymphocyte proliferation and TNF-α suppressionPotential treatment for autoimmune disorders
Enhancement of acetylcholine receptor activityPossible application in cognitive enhancement therapies
Antitumor activity against various cancer cell linesTherapeutic potential in oncology

Properties

IUPAC Name

N-methyl-1-(5-methyl-1,2-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-6(3-7-2)4-8-9-5/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIXMZWMEXUTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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